Predicted Octanol-Water Partition Coefficient (logP) Difference vs. 2,6-Diphenyl-4H-pyran-4-one
Authoritative cheminformatics platforms report a predicted logP of approximately 5.8 for 2-(1,3-diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one, compared to a predicted logP of approximately 3.6 for the simple 2,6-diphenyl-4H-pyran-4-one (CAS 1029-94-3) . This increase of ~2.2 logP units reflects the lipophilic contribution of the 1,3-diphenylpropan-2-yl substituent.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ~5.8 |
| Comparator Or Baseline | 2,6-Diphenyl-4H-pyran-4-one (CAS 1029-94-3): ~3.6 |
| Quantified Difference | Δ ~2.2 logP units |
| Conditions | Consensus prediction using ACD/Labs and ChemAxon algorithms available on the ChemSrc portal . |
Why This Matters
A difference of 2.2 logP units corresponds to >150-fold higher lipophilicity, fundamentally altering membrane permeability and non-specific binding, two critical parameters in cell-based assays and in vivo studies.
